2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile
Description
2-Amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile is a Schiff base derived from cinnamaldehyde and diaminomaleonitrile (DAMN). Its synthesis involves condensation of cinnamaldehyde with DAMN, followed by characterization via IR, NMR, and HRMS .
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile |
InChI |
InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12?,17-8? |
InChI Key |
XOWPPFGMBUWMBZ-UHEWTUPOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC(=C(C#N)N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with an appropriate aldehyde or ketone. For instance, one common method involves the condensation of diaminomaleonitrile with 4-(N,N-diethylamino)salicylaldehyde under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to metal ions, forming complexes that exhibit fluorescence or other detectable properties . In medicinal applications, the compound may interact with proteins such as protein disulfide isomerase, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Allylideneamino Group
The allylideneamino moiety is a critical structural feature influencing electronic and steric properties. Key derivatives include:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, while electron-donating groups (e.g., NMe₂) increase π-conjugation .
- Steric Effects : Bulky substituents (e.g., naphthyl) disrupt molecular packing, reducing crystallinity .
Structural and Crystallographic Comparisons
Crystal structures of related compounds reveal distinct packing patterns and intermolecular interactions:
- Hydrogen Bonding : The benzylidene derivative forms 1D chains via N–H⋯N bonds, whereas hydroxyl-substituted analogs (e.g., dihydroxyphenyl) exhibit 2D networks through O–H⋯N interactions .
Physicochemical Properties
- Solubility: Polar substituents (e.g., –OH) improve solubility in polar solvents like ethanol or DMSO .
Biological Activity
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile, also known as a Schiff base compound, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 2-amino-3-{[(E)-3-phenylprop-2-enylidene]amino}but-2-enedinitrile |
| InChI Key | XOWPPFGMBUWMBZ-UHEWTUPOSA-N |
The presence of an amino group, a phenylprop-2-en-1-ylidene group, and a but-2-enedinitrile moiety contributes to its diverse reactivity and biological potential.
Mechanisms of Biological Activity
Research indicates that 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile exhibits several biological activities primarily through interactions with specific molecular targets:
- Anticancer Activity : Derivatives of this compound have shown promising anticancer properties by inhibiting the proliferation of cancer cells. The mechanism often involves the targeting of proteins associated with cell cycle regulation and apoptosis pathways .
- Coordination Chemistry : The compound can form complexes with metal ions, which may exhibit fluorescence or other detectable properties. This characteristic is utilized in developing sensors and bioluminescent materials.
- Enzyme Inhibition : Studies have suggested that this compound can inhibit certain enzymes, thereby affecting metabolic pathways critical for cell survival and proliferation .
Anticancer Research
A study conducted on the effects of 2-amino derivatives on breast cancer cell lines revealed that these compounds could induce apoptosis in MCF-7 cells while inhibiting growth in non-tumorigenic MCF-12A cells. The findings indicated a dose-dependent relationship between compound concentration and biological response, highlighting its potential as an anticancer agent .
Coordination Complexes
In another investigation, the coordination properties of this Schiff base were explored in relation to transition metals. The binding affinity and resulting photophysical properties were analyzed using spectroscopic methods, demonstrating enhanced stability and reactivity compared to similar compounds.
Comparative Analysis with Similar Compounds
The biological activity of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile can be compared to other Schiff bases:
| Compound Name | Anticancer Activity | Coordination Properties |
|---|---|---|
| 2-amino-3-{[(E)-3-(4-dimethylaminophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile | Moderate | High |
| 2-amino-3-{[(E)-3-(2-pyridyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile | High | Moderate |
This comparison illustrates that while there are similarities in structure, variations in substituents significantly impact their biological activities and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
